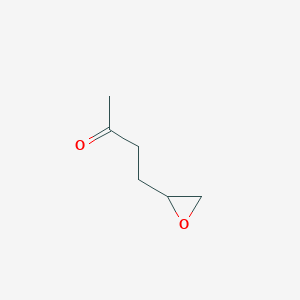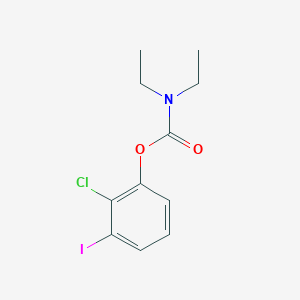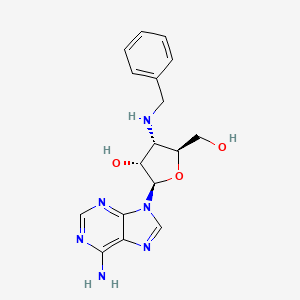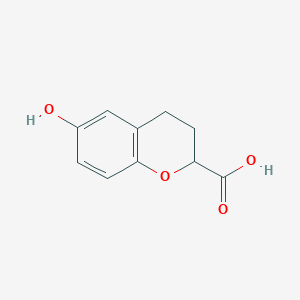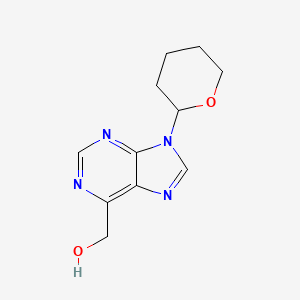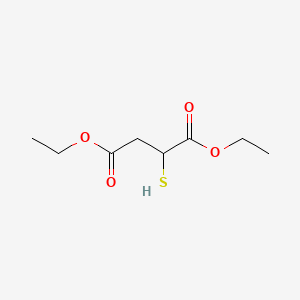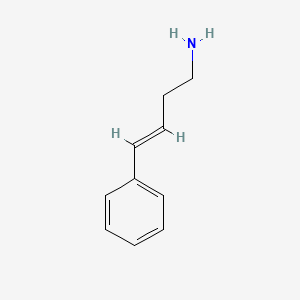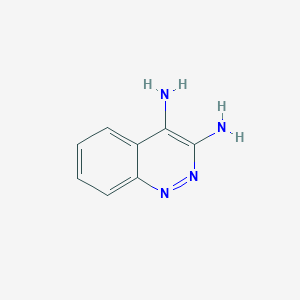
Cinnoline-3,4-diamine
Descripción general
Descripción
Cinnoline-3,4-diamine is an organic compound belonging to the class of N-heterocyclic compounds. It features a cinnoline ring system, which is a bicyclic structure composed of a benzene ring fused with a pyridazine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cinnoline-3,4-diamine can be synthesized through several methods. One common approach involves the condensation of 2-amino-2’-nitrobiaryls under base-catalyzed conditions. This method typically employs a Suzuki coupling reaction followed by cyclization and deoxygenation steps . Another method involves the reaction of ethyl 1-aryl-5-cyano-4-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylates with nitrostyrene derivatives under visible light irradiation in the presence of piperidine .
Industrial Production Methods: Industrial production of this compound often utilizes scalable synthetic routes that ensure high yields and purity. The use of microwave-assisted synthesis and other green chemistry approaches has been explored to enhance the efficiency and sustainability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: Cinnoline-3,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert this compound to its dihydro derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted cinnoline derivatives .
Aplicaciones Científicas De Investigación
Cinnoline-3,4-diamine has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Mecanismo De Acción
The mechanism of action of cinnoline-3,4-diamine involves its interaction with specific molecular targets. For instance, certain cinnoline derivatives act as enzyme inhibitors by binding to the active site of the enzyme, thereby blocking its activity. The compound can also modulate receptor activity by binding to receptor sites and altering signal transduction pathways .
Comparación Con Compuestos Similares
Cinnoline-3,4-diamine is unique compared to other similar compounds due to its specific ring structure and functional groups. Similar compounds include:
Quinoxalines: These compounds have a similar bicyclic structure but differ in the position of nitrogen atoms.
Quinazolines: Another class of N-heterocyclic compounds with a different arrangement of nitrogen atoms.
Phthalazines: These compounds are isomeric with cinnolines but have distinct chemical properties.
This compound stands out due to its diverse pharmacological activities and its potential for further functionalization to create novel bioactive molecules.
Propiedades
IUPAC Name |
cinnoline-3,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4/c9-7-5-3-1-2-4-6(5)11-12-8(7)10/h1-4H,(H2,9,11)(H2,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXLXSTQDZKOOJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N=N2)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90493043 | |
| Record name | Cinnoline-3,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90493043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64803-94-7 | |
| Record name | Cinnoline-3,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90493043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



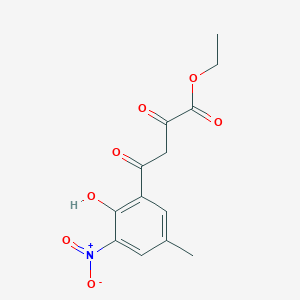
![cis-8-Methoxy-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B1625368.png)
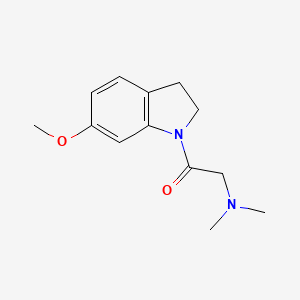
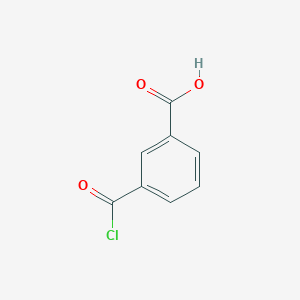
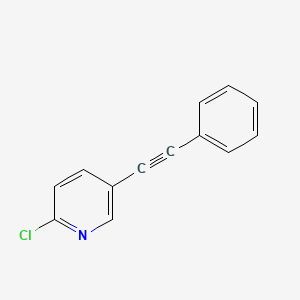
![(S)-2-[Bis(3,5-dimethylphenyl)methyl]pyrrolidine](/img/structure/B1625375.png)
